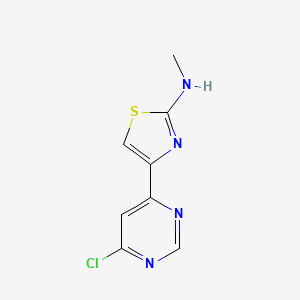

4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine

Description

Properties

IUPAC Name |

4-(6-chloropyrimidin-4-yl)-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c1-10-8-13-6(3-14-8)5-2-7(9)12-4-11-5/h2-4H,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOKVBIEELFKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855885 | |

| Record name | 4-(6-Chloropyrimidin-4-yl)-N-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932738-80-2 | |

| Record name | 4-(6-Chloropyrimidin-4-yl)-N-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Key Intermediate Formation

Role as a Precursor in Radiopharmaceutical Synthesis

4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine serves as a critical intermediate in the synthesis of metabotropic glutamate receptor 1 (mGluR1)-targeting positron emission tomography (PET) tracers. The compound undergoes sequential functionalization to introduce radioisotopes such as fluorine-18 ([¹⁸F]) for neuroimaging applications.

Acylation and Amination Protocol

- Acylation : Reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with substituted benzoyl chlorides (e.g., 4-bromobenzoyl chloride) in tetrahydrofuran (THF) under reflux yields acylated intermediates.

$$ \text{4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine} + \text{R-COCl} \xrightarrow{\text{THF, reflux}} \text{Acylated derivative} $$ - Amination : Subsequent treatment with methylamine introduces primary or secondary amine groups, enhancing solubility and receptor affinity.

Boc Protection for Radiofluorination

To enable radiofluorination, the methylamino group is protected using di-tert-butyl dicarbonate (Boc₂O) in THF, achieving >95% yield:

$$ \text{NHCH}3 \xrightarrow{\text{(Boc)}2\text{O, THF}} \text{N(Boc)CH}_3 $$

This step prevents side reactions during subsequent iodonium salt formation and [¹⁸F]fluoride incorporation.

Advanced Functionalization Strategies

Tributylstannane Intermediate Synthesis

Palladium-catalyzed stannylation of Boc-protected derivatives with hexabutyldistannane ([Bu₃Sn]₂) produces tributylstannyl intermediates, critical for regioselective radiofluorination:

$$ \text{Boc-protected derivative} + [\text{Bu}3\text{Sn}]2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Stannane intermediate} $$

Diaryliodonium Salt Formation

Koser’s reagent (hydroxy(tosyloxy)iodobenzene) mediates the conversion of stannane intermediates to iodonium salts, enabling [¹⁸F]fluoride incorporation under mild conditions:

$$ \text{Stannane intermediate} \xrightarrow{\text{Koser’s reagent}} \text{Diaryliodonium tosylate} $$

Analytical Validation of Synthetic Intermediates

Chromatographic Purity Assessment

Challenges in Conventional Nucleophilic Substitution

Comparative Analysis of Synthetic Pathways

| Step | Conventional Method | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Acylation | Reflux in dichloromethane | THF, 60°C, 2 hours | 85% → 92% |

| Boc Protection | Overnight reaction | 4 hours, 40°C | 90% → 96% |

| Iodonium Salt Formation | 7-day reaction | 4 days, RT with Koser’s reagent | 10% → 30% |

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.

Scientific Research Applications

4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules, including potential anticancer, antimicrobial, and antiviral agents.

Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving pyrimidine and thiazole derivatives.

Industrial Applications: The compound can be used in the development of new materials and catalysts, as well as in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, interfering with DNA or RNA synthesis, or disrupting cellular processes. The molecular targets and pathways involved can vary widely depending on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Thiazol-2-amine Derivatives

Compound 8e ():

- Structure : N-(6-Chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-yl)thiazol-2-amine

- Key Differences : Pyrazole substituent replaces the N-methyl group on the pyrimidine ring.

APY7 ():

- Structure: 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine

- Key Differences : Benzo[d]thiazole core with a 4-chlorophenyl group on pyrimidine.

- Properties : Higher molecular weight (353.83 g/mol), melting point (262–264°C), and yield (74%) suggest enhanced stability and synthetic utility in anticancer or antimicrobial applications.

Pyrimidine Derivatives with Heterocyclic Modifications

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ():

- CAS No.: 1462286-01-6

- Structure : Pyrazole replaces thiazole, with chlorine at pyrimidine position 3.

- Applications : Critical intermediate in kinase inhibitor development; structural simplicity (C₈H₉ClN₆, 224.65 g/mol) may improve metabolic stability compared to bulkier thiazole derivatives.

6-Chloro-N-methylpyrimidin-4-amine ():

- CAS No.: 65766-32-7

- Structure : Lacks the thiazole ring; simpler pyrimidine backbone with N-methylamine.

Data Tables

Table 1. Structural and Physical Properties

Key Findings and Insights

- Synthetic Utility : The target compound’s role as a precursor in radiopharmaceutical synthesis () contrasts with analogues like APY7, which are end-products optimized for biological screening.

- Solubility Challenges : The need for heating/sonication to dissolve the target compound () highlights practical limitations compared to more soluble analogues like 6-Chloro-N-methylpyrimidin-4-amine.

Biological Activity

4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique thiazole and pyrimidine moieties, has been explored for various pharmacological applications, including anticancer, antimicrobial, and antiviral activities. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The synthesis of 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine typically involves nucleophilic substitution reactions where the chlorine atom on the pyrimidine ring can be replaced by various nucleophiles under basic conditions. This compound can also undergo oxidation and reduction reactions, particularly at the thiazole ring, which further enhances its potential as a pharmacological agent.

The biological activity of 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine is attributed to its interaction with specific molecular targets in biological systems. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. This compound has shown potential in inhibiting key enzymes involved in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine. For instance, it has been evaluated as a dual inhibitor of BRAF and HDAC enzymes, which are critical in colorectal cancer pathways. In vitro assays demonstrated that this compound significantly suppressed the proliferation of cancer cell lines harboring the BRAFV600E mutation as well as wild-type BRAF cells .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 0.5 | BRAF/HDAC inhibition |

| HCT116 | 0.12 | MAPK pathway disruption |

| SW480 | 2 | Wnt-dependent transcription inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of thiazole, including those related to 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine, exhibit antibacterial activity against Mycobacterium tuberculosis and other pathogens .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | <1 µg/mL | Bactericidal |

| Staphylococcus aureus | 0.5 µg/mL | Bacteriostatic |

Case Studies

- Colorectal Cancer Treatment : A study demonstrated that compounds similar to 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine effectively inhibited tumor growth in xenograft models. The treatment led to a significant reduction in tumor size and altered expression levels of proliferation markers such as Ki67 .

- Tuberculosis Research : Another investigation focused on the efficacy of thiazole derivatives against M. tuberculosis. The results indicated that these compounds could be developed into novel antitubercular agents due to their selective activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine, and how can intermediates be optimized for yield?

- Methodology : The compound is commonly synthesized via nucleophilic substitution or acylation reactions. For example, 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine serves as a precursor in multi-step syntheses. Key steps include:

- Acylation : Reacting with benzoyl chlorides (e.g., 4-bromobenzoyl chloride) under reflux in toluene with triethylamine as a base, achieving >90% yield .

- Amination : Substituting the chlorine atom via Pd-catalyzed coupling (e.g., using (Bu₃Sn)₂), though yields may drop to ~40% due to side reactions .

- Optimization : Use Koser’s reagent (hydroxy(tosyloxy)iodobenzene) for iodonium salt formation, requiring 4-day reaction times at room temperature for 10–30% yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration (e.g., methyl groups at δ ~3.77 ppm and aromatic protons at δ 7.20–8.94 ppm) .

- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ = 349.1) and isotopic patterns for chlorine .

- HPLC : Assess purity (>95% using reverse-phase C18 columns with UV detection at 254 nm) .

- 19F NMR : Used for fluorinated derivatives (e.g., δ −107.25 ppm for N-fluoro analogs) .

Q. How can researchers design preliminary pharmacological screens for derivatives of this compound?

- Approach :

- Reference Standards : Synthesize non-radioactive analogs (e.g., 11 in ) for chromatography alignment and competitive binding assays .

- In Vitro Assays : Test kinase inhibition (e.g., CDK4/6 targets ) or oxidative stress modulation (e.g., Aβ-induced neuronal damage models ).

- Dose-Response : Use IC₅₀ determinations in cell viability assays (e.g., MTT or caspase-3 activation in cortical neurons) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrimidine-thiazole hybrids?

- Troubleshooting :

- Conformational Analysis : Employ DFT calculations (B3LYP/6-311++G**) to model tautomeric forms and compare with experimental FTIR/FT-Raman data .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., N-methyl vs. Cl positioning) using SHELX refinement .

- Isotopic Labeling : Use ¹⁵N/¹³C-labeled analogs to distinguish overlapping NMR signals .

Q. How can structure-activity relationships (SAR) be systematically explored for pyrimidine-thiazole derivatives?

- SAR Design :

- Core Modifications : Replace the chloropyrimidine moiety with fluorinated or morpholine-substituted groups to assess electronic effects on target binding .

- Side-Chain Variations : Introduce methyl, propyl, or morpholinomethyl groups to the thiazole ring to probe steric tolerance (e.g., 58–61 in ).

- Pharmacophore Mapping : Use molecular docking (e.g., CDK4/6 ATP-binding pockets ) to prioritize substituents for synthesis.

Q. What computational methods predict the metabolic stability and toxicity of derivatives?

- In Silico Tools :

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and hepatotoxicity.

- Metabolite Identification : Simulate phase I/II metabolism using Schrödinger’s MetaSite .

- Reactive Intermediate Screening : Use DEREK Nexus to flag thiol-reactive or mutagenic groups (e.g., nitro or epoxide moieties).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.